3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Description
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system with a methyl substituent at the 3-position. Its partially saturated backbone (5H,6H,7H,8H) enhances stability compared to fully aromatic analogs, making it suitable for catalytic and pharmaceutical applications.
Properties
CAS No. |
79607-17-3 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-9-6-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3 |
InChI Key |
LJTYKMPLGYWQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CCCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The Ritter-type reaction, leveraging bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O), enables the efficient synthesis of imidazo[1,5-a]pyridine derivatives. This method involves the generation of a benzylic cation from pyridinylmethanol precursors, followed by nucleophilic attack from nitriles to form a nitrilium ion. Subsequent intramolecular cyclization and rearomatization yield the target compound.
For 3-methyl derivatives, the methyl group is introduced via a methyl-substituted pyridinylmethanol precursor. For example, phenyl(pyridin-2-yl)methanol derivatives bearing methyl groups at the 3-position undergo this reaction with acetonitrile to produce 3-methyl-imidazo[1,5-a]pyridine in yields up to 92%.
Table 1: Optimization of Ritter-Type Reaction Conditions
Limitations and Side Reactions
Competing pathways, such as alcohol addition to the nitrilium ion (leading to hydrolysis products), can reduce yields. For instance, sterically hindered nitriles like para-iodobenzonitrile result in diminished yields (33%) due to sluggish cyclization.
Cyclization with Triphosgene or Thiophosgene
One-Pot Synthesis from Aminomethylpyridines
Aminomethylpyridine derivatives react with triphosgene or thiophosgene to form imidazo[1,5-a]pyridines via nucleophilic substitution and cyclization. For 3-methyl analogs, 2-aminomethyl-3-methylpyridine serves as the precursor. Reaction with thiophosgene in dichloromethane at 0°C for 4 hours achieves a 50% yield over three steps.
Table 2: Thiophosgene-Mediated Cyclization Parameters
Solvent and Equivalents Optimization
Polar aprotic solvents like THF or acetone reduce yields due to precursor precipitation. Dichloromethane maximizes substrate solubility, while excess thiophosgene (1.2 equiv) ensures complete conversion.
Mannich-Type Reactions for Ring Formation
Condensation with Bromoacetophenones
Mannich-type reactions between 3-methyl-2-aminopyridine and bromoacetophenones under basic conditions (NaHCO₃, methanol, reflux) furnish imidazo[1,5-a]pyridines. This method tolerates diverse aryl substituents, with yields ranging from 21% to 97% depending on electronic effects.
Table 3: Mannich Reaction Yields with Varied Substituents
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of HBr and cyclization. Electron-donating groups on the acetophenone enhance reaction rates and yields.
Microwave-Assisted Cyclization
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,5-a]pyridine core allows diverse functionalization. Key derivatives and their properties are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Derivatives like 3w (4-nitrophenyl) exhibit reduced electron density, enhancing reactivity in electrophilic substitutions .
- Bulky Substituents : The tert-butoxycarbonyl group in improves steric hindrance, stabilizing carbene complexes.
- Halogenation : Bromo-substituted analogs (e.g., ) serve as intermediates in Suzuki-Miyaura couplings.
Stability and Reactivity
- Thermal Stability : The saturated backbone of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine confers higher thermal stability compared to fully aromatic analogs like imidazo[1,2-a]pyridines .
- NHC Stability : Imidazo[1,5-a]pyridine-derived NHCs (e.g., Rh(I) complexes in ) exhibit superior stability over imidazo[4,5-b]pyridines due to reduced ring strain.
Biological Activity
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings related to its pharmacological effects.
- IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- CAS Number : 79607-17-3
- Molecular Formula : C8H12N2
- Molecular Weight : 136.20 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,5-a]pyridine derivatives. For instance:
- Cell Line Studies : Various derivatives of imidazo[1,5-a]pyridine were tested against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated significant growth inhibition in these cancer cells with minimal effects on non-tumorigenic MCF-12A cells .
- Mechanism of Action : The most promising compounds showed GI50 values below 10 µM, indicating potent cytotoxicity. Mechanistic studies suggested that these compounds affected cell viability and proliferation and altered the cell cycle profile .
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial properties:
- In Vitro Studies : Compounds demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications in the imidazo ring could enhance antimicrobial activity .
Case Studies
-
Antitumor Efficacy in TNBC :
- Study: A compound derived from imidazo[1,5-a]pyridine was evaluated for its effects on cell cycle dynamics and apoptosis in TNBC cell lines.
- Findings: The compound significantly decreased viable cell counts and induced G0/G1 phase arrest while promoting apoptosis through increased Annexin V positivity .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-imidazo[1,5-a]pyridine derivatives in academic research?
The synthesis typically involves cyclization of precursors such as 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH or NaH). Key steps include heating to promote cyclization and purification via recrystallization or chromatography . Alternative methods include microwave-assisted reactions using catalysts like MoO₂Cl₂(dmf)₂ and ligands (e.g., PPh₃) to enhance reaction efficiency .
Key Methods Comparison
| Method | Precursors | Conditions | Reference |
|---|---|---|---|
| Cyclization | 2-aminopyridine + α,β-unsaturated ketones | Base, 80–120°C, 6–12 hours | |
| Microwave-assisted | Brominated intermediates + catalysts | 135°C, dioxane solvent, 4 hours | |
| Bromination | Imidazo[1,5-a]pyridine derivatives | NBS or Br₂, room temperature |
Q. Which characterization techniques are critical for confirming the structure of 3-methyl-imidazo[1,5-a]pyridine analogs?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like carboxylic acids or amines. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the typical reactivity profiles of 3-methyl-imidazo[1,5-a]pyridine in substitution and functionalization reactions?
The methyl group at position 3 and the fused imidazole ring enable diverse reactivity:
- Nucleophilic substitution : Bromine at position 1 can be replaced with amines or alkoxides under SNAr conditions .
- Oxidation/Reduction : The imidazole ring is resistant to mild oxidants but undergoes ring-opening under strong acidic or oxidizing conditions (e.g., HNO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of 3-methyl-imidazo[1,5-a]pyridine derivatives?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethers .
- Catalyst selection : Mo-based catalysts improve microwave-assisted reactions by reducing side products .
- Temperature control : Gradual heating (80–120°C) minimizes decomposition during cyclization . Statistical tools like Design of Experiments (DoE) are recommended to identify optimal parameter combinations .
Q. How do researchers resolve contradictions in spectroscopic data for novel analogs?
Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To differentiate between regioisomers or confirm hydrogen bonding patterns .
- Computational modeling : DFT calculations predict chemical shifts and verify plausible structures .
- Cross-validation : Compare data with structurally similar compounds (e.g., 5-methyl or 7-cyclopentyl analogs) .
Q. What computational approaches predict the reactivity of 3-methyl-imidazo[1,5-a]pyridine in novel synthetic pathways?
Quantum mechanical methods (e.g., DFT) model reaction pathways, while machine learning algorithms analyze historical reaction data to predict feasible conditions. For example:
- Reaction path searches : Identify intermediates in bromination or cyclization steps .
- Docking studies : Predict bioactivity by simulating interactions with enzyme active sites (e.g., kinase inhibitors) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
SAR studies typically involve:
- Functional group variation : Synthesize analogs with substituents at positions 1, 3, or 8 to assess impact on bioactivity .
- Enzyme assays : Test inhibition of targets like kinases or proteases using fluorescence-based assays .
- Pharmacophore modeling : Map essential structural features (e.g., hydrogen bond donors) using software like Schrödinger .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of 3-methyl-imidazo[1,5-a]pyridine derivatives?
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies:
- Reproduce assays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) .
- Purity verification : HPLC or LC-MS to confirm >95% purity before testing .
- Meta-analysis : Compare data across studies (e.g., anti-inflammatory vs. anticancer activities) .
Methodological Resources
- Synthetic Protocols :
- Computational Tools :
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
